Selaginellin
Overview
Description
Selaginellins are a small group of pigments exclusively found in the ancient genus Selaginella . Since the first report of selaginellin from S. sinensis in 2007, more than 110 selaginellins with diverse polyphenolic skeletons have been reported .
Synthesis Analysis
The isolation, chemical structures, plausible biosynthetic pathways, bioactivity, and total synthesis of these selaginellins have been summarized . The synthesis of selaginellins involves sequential oxidations and intramolecular cyclization .Molecular Structure Analysis
Selaginellins are characterized by their unique para-quinone methide and alkynylphenol carbon skeleton . They have diverse polyphenolic skeletons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of selaginellins include sequential oxidations and intramolecular cyclization .Physical and Chemical Properties Analysis
This compound has a molecular formula of C34H24O5 and a molecular weight of 512.55 . More specific physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Inhibition of Enzyme Activities : Selaginellins have been studied for their inhibitory effect on enzymes like cytochrome P450 and uridine 5′-diphosphoglucuronosyltransferase isoforms in human liver microsomes. This suggests potential in predicting drug interactions (Heo et al., 2017).
Cardiovascular Disease Treatment : Selaginellin derivatives have demonstrated inhibitory activity against soluble epoxide hydrolase, a target for cardiovascular disease treatment (Kim et al., 2015).
Cytotoxic and Antioxidant Activities : Studies have shown that selaginellins exhibit cytotoxic activity against cancer cells and significant antioxidant activity, indicating potential in cancer treatment and oxidative stress management (Yang et al., 2012).
Phosphodiesterase-4 Inhibition : Some this compound analogues have potent phosphodiesterase-4 inhibitory activity, which can be relevant in treating inflammatory conditions (Woo et al., 2019).
Antimicrobial Properties : this compound derivatives have shown antimicrobial activities, particularly against fungi like Candida albicans and bacteria like Staphylococcus aureus (Cao et al., 2010).
Antidiabetic Potential : Selaginellins have been identified as having insulin-mimetic effects and inhibitory activity against the enzyme protein tyrosine phosphatase 1B, which is significant for type 2 diabetes treatment (Nguyen et al., 2015).
Neuroprotective Effects : this compound has demonstrated protective effects against glutamate-induced cytotoxicity in neuronal cells, suggesting potential applications in neurodegenerative disease management (Wang et al., 2009).
Anti-Melanogenic Activity : this compound has shown inhibitory effects on melanogenesis through the MAPK signaling pathway, which could have implications in treating hyperpigmented skin diseases (Zhou et al., 2022).
Properties
IUPAC Name |
4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFYXIEVFIZJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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